molecular formula C15H10ClN3O3 B10811230 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol

4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol

Cat. No.: B10811230
M. Wt: 315.71 g/mol
InChI Key: YBUYLNJZNUDBCW-UHFFFAOYSA-N
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Description

4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is a complex organic compound that features a chloro-substituted phenol group and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves chlorination under controlled conditions to introduce the chloro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the phenol and pyrazole rings can interact with enzymes or receptors through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is unique due to the combination of its functional groups and the presence of both phenol and pyrazole rings

Properties

IUPAC Name

4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19(21)22/h1-8,20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUYLNJZNUDBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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